molecular formula C32H50O5 B13083009 (E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

Cat. No.: B13083009
M. Wt: 514.7 g/mol
InChI Key: BMMOIPYSDFSXKG-LFIWLGBCSA-N
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Description

(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: Functional groups such as hydroxyl and acetoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reactions typically require specific solvents and temperature control to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural similarity to certain natural products may make it a candidate for drug development.

Industry

In industry, the compound may be used in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and molecules with multiple chiral centers and functional groups.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11,18-19,22-23,25-27,34H,9-10,12-17H2,1-8H3,(H,35,36)/b20-11+/t19-,22-,23-,25?,26-,27+,30-,31+,32+/m1/s1

InChI Key

BMMOIPYSDFSXKG-LFIWLGBCSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C=C3[C@H]2CCC4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(C=C3C2CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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